molecular formula C9H11Cl2N3O B2496783 3-(2-Aminoethyl)-6-chloro-1H-benzimidazol-2-one;hydrochloride CAS No. 2418711-54-1

3-(2-Aminoethyl)-6-chloro-1H-benzimidazol-2-one;hydrochloride

Cat. No.: B2496783
CAS No.: 2418711-54-1
M. Wt: 248.11
InChI Key: DLTRPSYCPMAWPM-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-6-chloro-1H-benzimidazol-2-one;hydrochloride is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in scientific research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-6-chloro-1H-benzimidazol-2-one;hydrochloride typically involves the reaction of 6-chloro-1H-benzimidazol-2-one with 2-aminoethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is to use continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated purification systems can streamline the production process and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-6-chloro-1H-benzimidazol-2-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: N-oxides of the benzimidazole ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted benzimidazole derivatives, depending on the nucleophile used.

Scientific Research Applications

3-(2-Aminoethyl)-6-chloro-1H-benzimidazol-2-one;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as an antimicrobial or anticancer agent.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: Shares a similar structure with an indole ring and an aminoethyl side chain.

    Serotonin: A neurotransmitter with a similar indole structure.

    Melatonin: Another indole derivative with a similar side chain.

Uniqueness

What sets 3-(2-Aminoethyl)-6-chloro-1H-benzimidazol-2-one;hydrochloride apart from these similar compounds is the presence of the chlorine atom and the benzimidazole ring. These structural features confer unique chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(2-aminoethyl)-6-chloro-1H-benzimidazol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O.ClH/c10-6-1-2-8-7(5-6)12-9(14)13(8)4-3-11;/h1-2,5H,3-4,11H2,(H,12,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVGWVNQWZHBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)N2CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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